6,7-dichloro-2-phenylquinoxaline
Overview
Description
6,7-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C14H8Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a phenyl group at the 2nd position. This compound is known for its yellow solid appearance and has a melting point of approximately 425.3°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2-phenylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to around 78°C for several hours to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate. These catalysts facilitate the reaction under milder conditions and improve the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline derivatives with different substituents.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Various quinoxaline derivatives with altered substituents.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
6,7-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-dichloro-2-phenylquinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
6,7-Dichloro-2-phenylquinoxaline can be compared with other quinoxaline derivatives:
Similar Compounds: Quinoxaline, 2,3-dichloroquinoxaline, 6,7-dibromo-2-phenylquinoxaline.
Properties
IUPAC Name |
6,7-dichloro-2-phenylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUPJQZWLWDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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